molecular formula C9H6N4O B3349834 Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one CAS No. 240815-66-1

Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one

Cat. No. B3349834
CAS RN: 240815-66-1
M. Wt: 186.17 g/mol
InChI Key: ODFFGLQXDXIJRF-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one, also known as IPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. IPP is a fused pyridine-pyrazine system with an imidazole ring, which gives it a high degree of stability and reactivity. In

Mechanism of Action

The mechanism of action of Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one has been shown to inhibit the activity of DNA topoisomerase I, an enzyme involved in DNA replication and transcription, as well as the activity of dihydrofolate reductase, an enzyme involved in folate metabolism.
Biochemical and Physiological Effects
Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the modulation of immune system function. Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one has several advantages for use in lab experiments, including its high degree of stability and reactivity, its ability to inhibit the activity of enzymes involved in various metabolic pathways, and its potential applications in various fields. However, Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one also has some limitations, including its complex synthesis process and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one, including the development of new synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the investigation of its mechanism of action and physiological effects. Additionally, further research is needed to determine the safety and efficacy of Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one in vivo, as well as its potential for use in clinical settings.
Conclusion
In conclusion, Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one is a heterocyclic compound with a unique chemical structure and potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one is needed to fully understand its potential and limitations, and to develop new applications for this promising compound.

Scientific Research Applications

Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one has been shown to exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-8-4-11-5-13(8)7-1-2-10-3-6(7)12-9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFFGLQXDXIJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N3C=NC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599011
Record name Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

240815-66-1
Record name Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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